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β-Amylase from Soybean - 9000-91-3

β-Amylase from Soybean

Catalog Number: EVT-1504748
CAS Number: 9000-91-3
Molecular Formula: No Data Available
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Source: Soybean (Glycine max) seeds [, , ]
  • Classification: Carbohydrate-active enzyme, specifically a glycosyl hydrolase belonging to family 14 []
  • Role in scientific research:
    • Model enzyme for studying enzyme kinetics and mechanisms of carbohydrate hydrolysis []
    • Biocatalyst in various industrial applications, including food processing and biofuel production []
    • Potential therapeutic target for diseases associated with carbohydrate metabolism disorders []

Lipoxygenase-1 (LOX-1)

Compound Description: Lipoxygenase-1 (LOX-1) is an enzyme found in soybean seeds that catalyzes the oxidation of polyunsaturated fatty acids, like linoleic acid, to form hydroperoxides. []

Relevance: Research suggests that both LOX-1 and β-amylase from soybean can inhibit pancreatic lipase activity. [] While both proteins exhibit this inhibitory effect, LOX-1 demonstrates a stronger inhibition compared to β-amylase. [] This suggests a potential functional relationship or overlap between these two proteins in soybean seeds.

Maltooligosaccharides

Compound Description: Maltooligosaccharides are linear chains of glucose units linked by α-1,4 glycosidic bonds. They are products of starch breakdown. []

Relevance: Maltooligosaccharides serve as substrates for β-amylase from soybean. [] Kinetic studies using radiolabeled maltooligosaccharides have been instrumental in understanding the active site structure and enzymatic mechanism of β-amylase. []

2,3-Epoxypropyl α-D-glucopyranoside (α-EPG)

Compound Description: α-EPG is a mechanism-based inhibitor of β-amylase. It forms a covalent bond with the enzyme's active site, leading to irreversible inhibition. []

Relevance: α-EPG has been used as an affinity label to study the active site of β-amylase from various sources, including soybean. [] Interestingly, the binding affinity of α-EPG to soybean β-amylase is slightly stronger compared to β-amylases from other sources. [] This suggests subtle differences in the active site architecture among β-amylases from different organisms.

Sodium Chloride (NaCl)

Compound Description: Sodium Chloride (NaCl) is a common salt used in various applications, including food preservation and protein extraction. []

Relevance: NaCl plays a crucial role in enhancing the extraction efficiency of β-amylase from soybean powder. [] Studies have shown that adding 1 mol/L NaCl to the extraction buffer significantly increases the yield of β-amylase. [] This suggests that NaCl might improve the solubility or stability of β-amylase during the extraction process.

Alkylolamide

Compound Description: Alkylolamides are a class of surfactants known for their foaming and viscosity-modifying properties. []

Relevance: Similar to NaCl, alkylolamides have been identified as enhancers of β-amylase extraction from soybean powder. [] The addition of 0.2% (w/v) alkylolamide to the extraction buffer contributes to a notable increase in β-amylase yield. [] This suggests a potential synergistic effect between alkylolamide and other additives like NaCl in maximizing β-amylase extraction efficiency.

Sodium Sulfite (Na2SO3)

Compound Description: Sodium sulfite (Na2SO3) is a reducing agent commonly used in food preservation to prevent enzymatic browning. []

Relevance: Na2SO3 plays a significant role in maximizing the yield of β-amylase during the extraction process from soybean powder. [] Studies indicate that incorporating 0.5% (w/v) Na2SO3 into the extraction buffer leads to a substantial improvement in β-amylase extraction efficiency. [] This suggests that Na2SO3 may help protect β-amylase from oxidation or degradation during the extraction process, thereby enhancing its stability and recovery.

Overview

β-Amylase from Soybean is an important enzyme that plays a crucial role in the breakdown of starches into sugars. This enzyme, classified under the Enzyme Commission number 3.2.1.2, catalyzes the hydrolysis of α-1,4-glucosidic bonds in polysaccharides, primarily yielding maltose. β-Amylase is widely found in various plant species, particularly in the seeds of legumes and cereals, including soybean (Glycine max), which is a significant agricultural crop known for its high protein content and versatility in food applications.

Source and Classification

β-Amylase is predominantly sourced from soybean, a legume that has been cultivated for thousands of years and is integral to many traditional Asian diets. The enzyme can also be derived from other plants such as barley, sweet potato, and various microbial sources. In terms of classification, β-amylase belongs to the glycoside hydrolase family, specifically characterized by its ability to cleave glucosidic bonds.

Synthesis Analysis

Methods

The synthesis of β-amylase from soybean typically involves extraction from soybean seeds followed by purification processes. This can include methods such as:

  • Solvent extraction: Utilizing organic solvents to isolate the enzyme.
  • Precipitation: Employing ammonium sulfate or other salts to precipitate proteins selectively.
  • Chromatography: Techniques like ion-exchange or affinity chromatography are used for further purification.

Technical Details

The production process must ensure the enzyme retains its activity and stability. Factors such as pH, temperature, and ionic strength are critical during extraction and purification to prevent denaturation or loss of enzymatic function.

Molecular Structure Analysis

Structure

The molecular structure of β-amylase from soybean exhibits a characteristic (β/α)8-barrel fold, which is common among enzymes in this family. The active site is located within a cleft formed by this barrel structure, where substrate binding and catalysis occur.

Data

Structural studies have revealed specific residues critical for enzymatic activity:

  • Glu-186 acts as a general acid.
  • Glu-380 serves as a general base.

These residues facilitate the hydrolysis of glucosidic bonds through a general acid-base catalysis mechanism.

Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by β-amylase involves the hydrolysis of starch into maltose. The reaction can be summarized as follows:

 C6H10O5 n+nH2O amylasenC12H22O11\text{ C}_6\text{H}_{10}\text{O}_5\text{ }_n+n\text{H}_2\text{O}\xrightarrow{\text{ amylase}}n\text{C}_{12}\text{H}_{22}\text{O}_{11}

where (C6H10O5)n(C_6H_{10}O_5)_n represents starch (a polysaccharide) and C12H22O11C_{12}H_{22}O_{11} represents maltose.

Technical Details

The reaction mechanism involves the formation of a transient enzyme-substrate complex, followed by the cleavage of the glucosidic bond through nucleophilic attack by water molecules activated by Glu-380.

Mechanism of Action

The mechanism of action for β-amylase involves several steps:

  1. Substrate Binding: The polysaccharide binds at the active site.
  2. Catalysis: The enzyme facilitates the cleavage of the α-1,4-glucosidic bond using acid-base catalysis.
  3. Product Release: Maltose is released while regenerating the enzyme's active site.

Data indicates that during seed germination, β-amylase activity increases significantly due to proteolytic activation, which enhances sugar availability for energy during growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 50 kDa.
  • Optimal pH: Typically around 6.0 to 7.0 for maximum activity.
  • Optimal Temperature: Activity peaks at around 60°C but varies with different sources.

Chemical Properties

  • Stability: β-amylase is generally stable under neutral pH conditions but can be denatured at extreme pH levels or temperatures.
  • Solubility: It is soluble in aqueous solutions but may precipitate under high salt concentrations.

Relevant studies have shown that soybean-derived β-amylase maintains its functionality across various food processing conditions, making it suitable for industrial applications .

Applications

β-Amylase from soybean has diverse applications across multiple industries:

  • Food Industry: Used in producing maltose syrups, baked goods, and alcoholic beverages.
  • Pharmaceuticals: Assists in drug formulation where sugar breakdown is required.
  • Biotechnology: Employed in research settings for studying starch metabolism and enzyme kinetics.

Its ability to efficiently convert starch into fermentable sugars makes it particularly valuable in both traditional food processing and modern industrial applications .

Properties

CAS Number

9000-91-3

Product Name

β-Amylase from Soybean

Molecular Formula

No Data Available

Synonyms

Beta Amylase; Betalase 1500; Betalase 1500EL; Bioamylase; Biozyme C; Biozyme KL; Biozyme M; Biozyme M 2; Biozyme M5; Biozyme MD; Biozyme ML; E.C. 3.2.1.2; Exoamylase; Hi-Maltosin; Hi-Maltosin G; Hi-Maltosin GL; Mochibest Super; Optimalt BBA; Saccharo

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